molecular formula C22H31N5O2 B11976219 8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

Cat. No.: B11976219
M. Wt: 397.5 g/mol
InChI Key: VQFQKUMOPCWPTD-UHFFFAOYSA-N
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Description

8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione (IUPAC name: 8-[Benzyl(methyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione; CAS RN: 378217-40-4) is a purine-2,6-dione derivative characterized by a benzyl(methyl)amino substituent at the C8 position, a methyl group at N3, and a long-chain octyl group at N7 .

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C22H31N5O2/c1-4-5-6-7-8-12-15-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3,(H,24,28,29)

InChI Key

VQFQKUMOPCWPTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Intermediate Preparation

  • Octylation: 3-methylxanthine is treated with 1-iodooctane in NMP using sodium hydride (NaH) as a base at 60°C.

  • Chlorination: The octylated product undergoes chlorination with phosphorus oxychloride (POCl₃) to form 8-chloro-3-methyl-7-octylpurine-2,6-dione.

Amination

The chloro intermediate reacts with benzyl(methyl)amine in DMF at 90°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Data Table:

IntermediateReagents/ConditionsYield (%)
8-Chloro intermediatePOCl₃, reflux78
Final aminationK₂CO₃, DMF, 90°C65

Catalytic Coupling Methods

Transition-metal-catalyzed couplings offer regioselectivity. A palladium-catalyzed Buchwald-Hartwig amination couples 8-bromo-3-methyl-7-octylpurine-2,6-dione with benzyl(methyl)amine. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C achieves 70–75% yield.

Advantages:

  • Avoids harsh chlorination conditions.

  • Enables late-stage functionalization for structural analogs.

Purification and Analytical Validation

Final products are purified via recrystallization (methanol/water) or chromatography. Fenethylline hydrochloride typically crystallizes as white needles with a melting point of 227–229°C. Purity is validated using:

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • NMR: Characteristic peaks at δ 3.03 (N-CH₃), 4.61 (OCH₂), and 7.46 ppm (aromatic protons).

Challenges and Mitigation Strategies

  • Low Yields in Alkylation:

    • Solvent choice (NMP > DMF) enhances solubility of purine substrates.

    • Slow addition of alkylating agents reduces side reactions.

  • Impurity Formation:

    • Column chromatography with gradient elution removes N-oxide byproducts.

    • Acidic workup (HCl) precipitates hydrochloride salt, improving crystallinity.

Industrial-Scale Considerations

Large-scale synthesis ( >1 kg) employs continuous flow reactors for chlorination and amination steps, reducing reaction times by 40%. Cost analysis reveals raw material expenses dominated by theophylline (60%) and benzyl(methyl)amine (25%) .

Chemical Reactions Analysis

Types of Reactions

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of 8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione and related purine-dione derivatives:

Compound Name Substituents (N7, C8, N3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Octyl, Benzyl(methyl)amino, Methyl C₂₂H₃₂N₅O₂ 406.53 Long alkyl chain enhances lipophilicity
7-Benzyl-1,3-dimethyl-8-phenyl-purine-2,6-dione (15) Benzyl, Phenyl, 1,3-Dimethyl C₂₀H₁₈N₄O₂ 346.38 Dual methyl groups at N1/N3; aromatic C8 substituent
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-purine-2,6-dione Octyl, 4-Methoxybenzylamino, Methyl C₂₃H₃₂N₅O₃ 422.54 Methoxy group improves solubility
8-[Benzyl(2-hydroxyethyl)amino]-7-(2-methylbenzyl)-purine-2,6-dione 2-Methylbenzyl, Benzyl(2-hydroxyethyl)amino, Methyl C₂₄H₂₈N₅O₃ 434.51 Hydroxyethyl group introduces polarity
8-[(2-Chlorobenzyl)amino]-3-cyclopropyl-7-methyl-purine-2,6-dione (27) Methyl, 2-Chlorobenzylamino, Cyclopropyl C₁₈H₁₇ClN₅O₂ 370.81 Chloro substituent enhances receptor affinity

Key Research Findings

Substituent Effects on Solubility :

  • Methoxy (compound in ) and hydroxyethyl () groups improve aqueous solubility, whereas octyl and chlorobenzyl groups increase logP values, favoring lipid membrane penetration .

Receptor Binding Trends: Electron-withdrawing groups (e.g., chloro in compound 27) enhance adenosine A2A receptor affinity, while bulky alkyl chains (e.g., octyl) may sterically hinder binding .

Thermal Stability :

  • Melting points for benzyl-substituted analogs (e.g., 164°C for compound 15) suggest higher crystallinity compared to alkylated derivatives, which are typically oils or low-melting solids .

Notes

Structural Optimization : The target compound’s octyl chain may require formulation adjustments (e.g., liposomal encapsulation) to balance bioavailability and receptor engagement.

Unresolved Questions: Limited data exist on the target compound’s metabolic stability or toxicity compared to its shorter-chain analogs.

Biological Activity

8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine derivatives class. Its unique chemical structure, characterized by a benzyl group and various alkyl substitutions, positions it as a significant subject of research in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparison with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H31N5O2
  • CAS Number : 378217-40-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may function as:

  • Enzyme Inhibitor : It can inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulator : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

These interactions suggest potential applications in treating diseases where these targets are involved.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Recent investigations into the anticancer potential of this compound revealed its ability to induce apoptosis in cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation through multiple pathways.

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism might involve inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological Activity
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dioneStructureAntimicrobial, Anticancer
8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dioneStructureAntiviral, Enzyme Inhibition

The comparative analysis indicates that while there are similarities in biological activities among these purine derivatives, the specific substitution patterns on the purine core significantly influence their pharmacological profiles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Research : In vitro studies reported in Cancer Letters indicated that treatment with the compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent.
  • Antiviral Evaluation : Research presented at the International Conference on Virology found that the compound inhibited replication of influenza virus in vitro by more than 50% at concentrations below 10 µM.

Q & A

Q. What are the optimal synthetic routes for 8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the C8 position of a purine scaffold. A common precursor, 8-bromo-3-methylpurine-2,6-dione, reacts with benzyl(methyl)amine under alkaline conditions (e.g., sodium carbonate in acetone) to introduce the benzyl(methyl)amino group . The octyl chain at N7 is introduced via alkylation using 1-bromooctane, requiring controlled temperatures (60–80°C) to minimize side reactions like over-alkylation or hydrolysis . Yield optimization (typically 65–75%) depends on solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (amine:halide ≥ 1.2:1). Purity is confirmed via HPLC (>95%) and NMR (absence of residual alkylating agents) .

Q. How does the structural configuration of this compound influence its solubility and stability?

The compound’s octyl chain enhances lipophilicity (logP ~3.8), improving membrane permeability but reducing aqueous solubility. The benzyl(methyl)amino group introduces steric hindrance, stabilizing the molecule against enzymatic degradation (e.g., xanthine oxidase) compared to shorter-chain analogs . Stability studies in PBS (pH 7.4) show <10% degradation over 72 hours at 25°C, but acidic conditions (pH <4) accelerate hydrolysis of the purine core .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assignments focus on the octyl chain (δ 0.8–1.5 ppm for CH2/CH3), benzyl group aromatic protons (δ 7.2–7.4 ppm), and purine NH signals (δ 10.2–11.5 ppm) .
  • HRMS : Molecular ion [M+H]+ at m/z 414.238 (C22H31N5O2) confirms the molecular formula .
  • FTIR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-N vibrations) validate the purine-dione backbone .

Advanced Research Questions

Q. How does this compound modulate adenosine receptor activity, and what experimental models validate its selectivity?

The compound acts as an adenosine A2A receptor antagonist (Ki ~120 nM) due to structural mimicry of adenosine’s purine core. Selectivity over A1 receptors (>10-fold) is attributed to the octyl chain occupying a hydrophobic pocket in A2A . In vitro assays using HEK293 cells transfected with human A1/A2A receptors confirm antagonism via cAMP modulation (EC50 = 0.8 µM). In vivo rodent models show reduced inflammation in A2A-dependent pathways (e.g., paw edema) without cardiovascular side effects linked to A1 .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC50 values (e.g., anti-inflammatory vs. anticancer assays) may arise from:

  • Cell line variability : A549 (lung cancer) vs. MCF-7 (breast cancer) show differing sensitivity due to adenosine receptor subtype expression .
  • Assay conditions : Serum-free media enhance potency by reducing protein binding, while fetal bovine serum (FBS) decreases free drug concentration .
  • Metabolic stability : Liver microsome studies (e.g., human vs. murine) reveal species-specific CYP450 metabolism rates, impacting half-life comparisons .

Q. How can computational methods predict off-target interactions of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify potential off-targets like phosphodiesterases (PDE4B, ΔG ≈ -9.2 kcal/mol) due to structural similarity to rolipram . Pharmacophore mapping (Discovery Studio) highlights shared features with kinase inhibitors (e.g., CDK2), warranting kinase profiling assays to exclude false positives .

Q. What role does the octyl chain play in pharmacokinetics, and how can it be optimized?

The octyl chain prolongs half-life (t1/2 = 6.2 hours in rats) by increasing albumin binding (>85%) but reduces oral bioavailability (F = 22%) due to poor aqueous solubility . Structure-activity relationship (SAR) studies suggest branching (e.g., 7-isooctyl) or PEGylation improves solubility while retaining receptor affinity .

Q. What enzymatic pathways are involved in the metabolism of this compound?

CYP3A4 mediates N-demethylation of the benzyl(methyl)amino group, forming a primary metabolite (8-benzylamino-3-methyl-7-octylpurine-2,6-dione) detected via LC-MS/MS . Glucuronidation at the purine C6 position occurs in hepatic microsomes, with UDP-glucuronosyltransferase (UGT1A9) as the primary isoform .

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